Product packaging for 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline(Cat. No.:)

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B11867877
M. Wt: 242.05 g/mol
InChI Key: ZYZAQPHAEMRVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline (CAS 1593378-88-1) is a synthetic organic compound with a molecular formula of C10H5Cl2NO2 and a molecular weight of 242.06 g/mol . This compound features a quinoline core structure fused to a 1,3-dioxole ring, a scaffold frequently investigated for its potential in medicinal chemistry . The specific 7,8-dichloro substitution pattern is of significant interest for structure-activity relationship (SAR) studies, as halogenation is a common strategy to modulate the biological activity and physicochemical properties of lead compounds. Quinoline derivatives are extensively studied in oncology research for their diverse mechanisms of action. These mechanisms can include acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some well-known quinoline-based anticancer agents, such as camptothecin and its derivatives, function as topoisomerase I inhibitors, while others intercalate with DNA to disrupt replication in cancer cells . The 1,3-dioxolo[4,5-g]quinoline structure is a key motif in this field, making this dichloro-substituted analogue a valuable chemical tool for developing novel therapeutic agents and probing biological pathways . This product is intended for research purposes only. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl2NO2 B11867877 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

7,8-dichloro-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2

InChI Key

ZYZAQPHAEMRVCI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Cl)Cl

Origin of Product

United States

Methodologies for the Chemical Synthesis of 7,8 Dichloro 1 2 Dioxolo 4,5 G Quinoline and Its Structural Analogs

Conventional and Foundational Synthesis Strategies for Quinoline (B57606) and Derivatives

The classical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain fundamental to the construction of the quinoline core. These methods often involve the cyclization of aniline (B41778) derivatives.

Adaptations of the Gould-Jacobs Reaction forwikipedia.orgwikipedia.orgDioxoloquinolines

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines, which can be further modified to obtain a variety of substituted quinolines. wikipedia.org The reaction typically involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org

For the synthesis of a wikipedia.orgwikipedia.orgdioxoloquinoline core, the starting material would be an appropriately substituted aminodioxole. The general mechanism proceeds through a nucleophilic attack of the amine on the malonic ester derivative, followed by a 6-electron cyclization. wikipedia.org

General Steps of the Gould-Jacobs Reaction:

StepDescription
1. Condensation An aniline derivative reacts with an alkoxy methylenemalonic ester to form an anilidomethylenemalonic ester.
2. Cyclization The intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org
3. Saponification The ester group is hydrolyzed to a carboxylic acid.
4. Decarboxylation The carboxylic acid is removed, typically by heating, to yield the 4-hydroxyquinoline. wikipedia.org

To synthesize 7,8-Dichloro- wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline, one could envision starting with a 5-amino-6,7-dichlorobenzodioxole. However, the availability and synthesis of this specific starting material would be a critical consideration. Alternatively, the chlorination of the wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline core, synthesized via the Gould-Jacobs reaction, could be a viable pathway.

Friedländer and Related Annulation Pathways

The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. wikipedia.orgacademie-sciences.fr

The synthesis of a wikipedia.orgwikipedia.orgdioxoloquinoline via the Friedländer pathway would necessitate a 2-amino-substituted piperonaldehyde or a related ketone as the starting material. The reaction proceeds through an aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org

Key Features of the Friedländer Synthesis:

FeatureDescription
Starting Materials A 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group. organic-chemistry.org
Catalysts Can be catalyzed by acids (e.g., p-toluenesulfonic acid, iodine) or bases. wikipedia.orgorganic-chemistry.org
Reaction Conditions Often requires heating.
Variations The Pfitzinger reaction and the Niementowski quinoline synthesis are considered variations of the Friedländer reaction.

For the target molecule, 7,8-Dichloro- wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline, a potential route would involve the reaction of a 2-amino-4,5-dichlorobenzaldehyde (B2363354) with a suitable carbonyl compound. However, the synthesis of this specific aminobenzaldehyde derivative would be a prerequisite. A more plausible approach might involve the Friedländer synthesis of the wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline core followed by a regioselective dichlorination.

Other Established Heterocyclic Annulation Protocols

Several other named reactions are instrumental in the synthesis of the quinoline scaffold. These include the Combes quinoline synthesis, the Doebner-von Miller reaction, and the Skraup synthesis. These methods generally involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions.

The Skraup synthesis, for instance, uses glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinoline from aniline. While powerful, these reactions can be harsh and may not be suitable for substrates with sensitive functional groups, such as the dioxole moiety. The choice of a specific annulation protocol would depend on the desired substitution pattern and the stability of the starting materials.

Contemporary and Emerging Synthetic Routes for Dioxoloquinolines

Modern synthetic chemistry has introduced a range of new methodologies for the construction of quinoline derivatives, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Application of Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, have emerged as powerful tools in organic synthesis. nih.govbeilstein-journals.orgnih.gov MCRs offer advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of quinolines. For example, the reaction of an aniline, an aldehyde, and an activated alkyne can lead to the formation of polysubstituted quinolines. The synthesis of a wikipedia.orgwikipedia.orgdioxoloquinoline core could be achieved by employing an aminodioxole as the aniline component in a suitable MCR. The subsequent dichlorination would then lead to the target molecule.

Transition Metal-Catalyzed and Organocatalyzed Transformations

Transition metal catalysis has revolutionized the field of organic synthesis, and the construction of quinolines is no exception. nih.gov Catalysts based on palladium, copper, rhodium, and other transition metals have been employed in a variety of C-H activation and cross-coupling reactions to form the quinoline ring system. nih.gov

For instance, palladium-catalyzed intramolecular arylation reactions have been used to construct quinoline scaffolds. nih.gov A potential strategy for synthesizing the target molecule could involve the synthesis of a suitably functionalized and chlorinated precursor that can undergo a transition metal-catalyzed cyclization to form the 7,8-Dichloro- wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline.

Organocatalysis, the use of small organic molecules as catalysts, has also gained prominence as a "green" alternative to metal-based catalysts. researchgate.netnih.gov Organocatalyzed methods for quinoline synthesis often proceed under mild conditions and can offer high levels of stereoselectivity. nih.gov While specific applications to dichlorinated dioxoloquinolines are not widely reported, the general principles of organocatalysis could certainly be applied to the synthesis of the core wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline structure.

The synthesis of 7,8-Dichloro- wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline can also be approached through the chlorination of a pre-formed wikipedia.orgwikipedia.orgdioxolo[4,5-g]quinoline. A known method for the synthesis of dichlorinated quinolines involves the direct chlorination of a hydroxy-quinoline precursor. For example, 5,7-dichloro-8-hydroxy-quinoline can be produced by chlorinating 8-hydroxy-quinoline in chloroform (B151607) in the presence of iodine. google.com A similar strategy could potentially be adapted for the synthesis of the target compound.

Green Chemistry Approaches and Nanocatalysis for Sustainable Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and recyclable catalysts, are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

Several protocols for the microwave-assisted synthesis of quinoline and quinazolinone derivatives have been reported. researchgate.netnih.gov For instance, the intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes to form pyrimido[4,5-b]quinolines is significantly accelerated under microwave irradiation. researchgate.net This approach could potentially be adapted for the final cyclization step in the synthesis of 7,8-Dichloro- researchgate.netresearchgate.netdioxolo[4,5-g]quinoline from a suitably functionalized acyclic precursor. Microwave-assisted one-pot sequential reactions are also of great interest as they avoid the isolation and purification of intermediates, leading to more sustainable processes. semanticscholar.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. researchgate.net The chemical effects of ultrasound are due to acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement of reaction rates. researchgate.netnih.gov

Ultrasound has been successfully employed in the synthesis of various quinoline derivatives. researchgate.netresearchgate.net For example, the condensation reaction of isatin (B1672199) with ketones to form quinolines is efficiently catalyzed by basic ionic liquids under ultrasonic irradiation in aqueous media. researchgate.net This method offers advantages such as milder conditions, shorter reaction times, and higher yields without the need for transition metal catalysts. researchgate.net The use of ultrasound could be particularly beneficial for promoting reactions that are sluggish under conventional conditions in the synthesis of the target molecule.

Cascade and Tandem Cyclization Strategies

Cascade and tandem reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov These strategies allow for the rapid construction of complex molecular architectures from simple starting materials, minimizing the number of purification steps and reducing waste.

For the synthesis of quinoline-based tetracycles, a tandem three-component reaction of a heteroaromatic amine, methyl 2-formylbenzoate, and an isonitrile has been developed. nih.gov While not directly applicable to the target molecule, this illustrates the power of tandem reactions in building complex heterocyclic systems.

A plausible cascade approach to the researchgate.netresearchgate.netdioxolo[4,5-g]quinoline scaffold could involve an initial reaction to form a substituted aniline, which then undergoes an in-situ cyclization to form the quinoline ring. For example, a tandem diazotization/cyclization approach has been used to synthesize a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system, demonstrating the feasibility of constructing fused ring systems in a single pot. nih.gov

Regioselective Introduction of Halogen and Dioxolo Substituents

A key challenge in the synthesis of 7,8-Dichloro- researchgate.netresearchgate.netdioxolo[4,5-g]quinoline is the regioselective introduction of the two chlorine atoms at the 7 and 8 positions and the dioxolo ring at the 4 and 5 positions of the quinoline core.

The introduction of the dioxolo ring is typically achieved by starting with a precursor that already contains the 3,4-methylenedioxyaniline moiety. This ensures the correct placement of the dioxolo group.

The regioselective halogenation of the quinoline ring is more challenging. Direct electrophilic halogenation of the quinoline ring often leads to a mixture of products. However, several strategies have been developed to control the regioselectivity of halogenation. One approach is to use a directing group to guide the halogenating agent to a specific position. For example, an 8-amido group can direct halogenation to the 5-position. rsc.org While this is not the desired substitution pattern, it highlights the principle of using directing groups.

A metal-free protocol for the remote C-H halogenation of 8-substituted quinolines has also been reported, providing access to C5-halogenated products. rsc.org For the specific 7,8-dichloro substitution pattern, a multi-step approach is likely necessary. This could involve the synthesis of an appropriately substituted aniline precursor that already contains the two chlorine atoms at the desired positions, followed by a cyclization reaction to form the quinoline ring. Alternatively, functionalization of the pre-formed researchgate.netresearchgate.netdioxolo[4,5-g]quinoline scaffold would require a method for selective dichlorination at the 7 and 8 positions, which is not well-documented and would likely be a significant synthetic hurdle.

Strategies for Dichlorination at the 7,8-Positions

Direct dichlorination of the pre-formed nih.govresearchgate.netdioxolo[4,5-g]quinoline scaffold at the 7 and 8-positions presents a significant regiochemical challenge. Electrophilic substitution reactions on the quinoline ring are governed by the electronic properties of the heterocyclic system. In strongly acidic conditions, where the quinolinium cation is the species undergoing substitution, electrophilic attack typically occurs at the 5- and 8-positions of the benzene (B151609) ring portion. pjsir.org This makes selective dichlorination at the adjacent 7 and 8-positions via a post-synthesis modification highly improbable.

Consequently, the most viable and strategic approach to obtaining the 7,8-dichloro substitution pattern is to construct the quinoline ring from a precursor that already contains the desired chlorine atoms. This "pre-chlorination" strategy involves utilizing a substituted aniline, specifically a 6-amino-4,5-dichloro-1,3-benzodioxole derivative, as the foundational building block. This starting material can then be subjected to classic quinoline ring-forming reactions.

Several established synthetic protocols can be adapted for this purpose:

Skraup-Doebner-von Miller Reaction: This method involves the reaction of an aniline derivative with α,β-unsaturated aldehydes or ketones, often generated in situ from glycerol in the presence of a strong acid and an oxidizing agent. nih.govlookchem.comnih.gov By using a 4,5-dichloro-substituted aminobenzodioxole, the reaction would theoretically cyclize to form the desired 7,8-dichloro- nih.govresearchgate.netdioxolo[4,5-g]quinoline. The primary challenge in this approach is the often harsh and strongly exothermic reaction conditions, which can lead to difficulties in product isolation. nih.gov

Friedländer Annulation: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). nih.govorganic-chemistry.org To apply this to the target molecule, a 6-amino-4,5-dichlorobenzodioxole-5-carbaldehyde (or a related ketone) would be reacted with a suitable carbonyl compound. The Friedländer synthesis can be catalyzed by acids or bases and offers a more controlled, modular approach compared to the Skraup synthesis. organic-chemistry.org

Gould-Jacobs Reaction: This pathway involves reacting the chlorinated aniline precursor with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline, which can be further modified. nih.gov

The choice of method depends on the availability of the specific chlorinated 1,3-benzodioxole (B145889) precursors and the desired substitution pattern on the pyridine (B92270) ring of the final quinoline product.

Construction of thenih.govresearchgate.netDioxolo Ring System

The synthesis of the nih.govresearchgate.netdioxolo[4,5-g]quinoline scaffold is typically achieved by building the quinoline ring onto a pre-existing 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety, rather than forming the dioxolo ring on a pre-existing quinoline. The 1,3-benzodioxole unit is a common motif in natural products and provides a stable foundation for subsequent annulation reactions. researchgate.networldresearchersassociations.comnih.gov

The key starting material for this approach is an amino-substituted 1,3-benzodioxole, such as 6-aminopiperonal (6-amino-1,3-benzodioxole-5-carbaldehyde) or a related derivative. From this precursor, the pyridine ring portion of the quinoline is constructed using established cyclization strategies.

Key Synthetic Pathways:

Synthesis NamePrecursors from 1,3-BenzodioxoleReagentsResulting Quinoline Type
Skraup Synthesis 6-Amino-1,3-benzodioxoleGlycerol, H₂SO₄, Oxidizing AgentUnsubstituted on pyridine ring
Doebner-von Miller 6-Amino-1,3-benzodioxoleα,β-Unsaturated Aldehyde/KetoneSubstituted on pyridine ring
Friedländer Synthesis 6-Amino-1,3-benzodioxole-5-carbaldehydeKetone with α-methylene groupSubstituted on pyridine ring
Combes Synthesis 6-Amino-1,3-benzodioxoleβ-Diketone, Acid CatalystSubstituted on pyridine ring

These reactions leverage the nucleophilic character of the amino group on the benzodioxole ring to initiate condensation with carbonyl compounds, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the fused aromatic quinoline system. iipseries.org For the synthesis of the specific target compound, 7,8-Dichloro- nih.govresearchgate.netdioxolo[4,5-g]quinoline, these reactions would be applied to the corresponding 4,5-dichloro-6-amino-1,3-benzodioxole precursor as described in the previous section.

Advanced Separation and Purification Techniques in Dioxoloquinoline Synthesis

The synthesis of halogenated heterocyclic compounds often results in complex mixtures containing starting materials, intermediates, and regioisomeric byproducts. Therefore, robust separation and purification techniques are critical for isolating the desired product in high purity.

Chromatographic Methodologies

Chromatography is an indispensable tool for the purification of substituted quinolines, particularly for separating closely related halogenated isomers. The choice of technique and stationary phase is crucial for achieving effective separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly employed. For halogenated aromatics, columns with pentafluorophenyl (PFP) stationary phases often provide superior separation compared to standard C18 columns. The unique electronic interactions (π-π, dipole-dipole) between the PFP phase and the halogenated quinoline can resolve isomers that are inseparable on traditional hydrocarbon phases.

Gas Chromatography (GC): For volatile and thermally stable quinoline derivatives, gas chromatography offers high resolution. The separation of chlorinated quinolines can be effectively achieved on columns with trifluoropropyl silicone stationary phases. Retention times are influenced by the degree and position of chlorination.

Column Chromatography: Preparative column chromatography using silica (B1680970) gel is the standard method for large-scale purification. A systematic approach to solvent system selection, often starting with nonpolar solvents like hexane (B92381) and gradually increasing polarity with ethyl acetate (B1210297) or dichloromethane, allows for the separation of components based on their polarity.

Summary of Chromatographic Methods for Halogenated Quinolines

Technique Stationary Phase Mobile Phase / Conditions Application Notes
HPLC Pentafluorophenyl (PFP), C18 Acetonitrile/Methanol/Water gradients with acid modifiers (e.g., TFA, phosphoric acid) PFP phases are particularly effective for resolving positional isomers of halogenated compounds due to alternative selectivity mechanisms.
GC Trifluoropropyl silicone (QF-1) Isothermal or temperature-programmed elution with an inert carrier gas (e.g., He, N₂) Suitable for analyzing reaction progress and purity of volatile derivatives. Requires thermal stability of the analyte.
Column Silica Gel (Normal Phase) Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients Standard method for preparative scale-up; separation is based on polarity differences.

Crystallization and Other Isolation Protocols

Crystallization is a powerful technique for the final purification of solid compounds, capable of yielding material with very high purity. The process relies on the differences in solubility of the target compound and impurities in a given solvent or solvent mixture.

Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for quinoline derivatives include ethanol, methanol, acetone, and ethyl acetate.

Mixed-Solvent Systems: If a single suitable solvent cannot be found, a mixed-solvent system is often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "poor" solvent (in which it is insoluble) until turbidity is observed. For quinoline derivatives, combinations like ethanol-water or acetone-hexane can be effective.

Temperature Control: The crystallization process is highly dependent on temperature. After dissolving the crude product in a hot solvent, slow cooling allows for the formation of well-ordered, pure crystals. Rapid cooling can trap impurities within the crystal lattice. For some systems, refrigeration may be necessary to maximize the yield of the crystalline product.

General Crystallization Protocol Parameters

Parameter Description Typical Conditions
Solvent System Single or mixed solvents to achieve differential solubility. Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters (Ethyl Acetate), often in combination with water or alkanes (hexane).
Temperature Dissolution at elevated temperature followed by controlled cooling. Dissolution near the solvent's boiling point; cooling to room temperature, then potentially to 0-4 °C.
Isolation Separation of the solid crystals from the mother liquor. Vacuum filtration followed by washing with a small amount of cold solvent to remove residual impurities.
Drying Removal of residual solvent from the purified crystals. Air drying or drying in a vacuum oven at a temperature well below the compound's melting point.

The success of crystallization is influenced by the structure of the molecule; the presence and position of substituents like chlorine atoms can affect crystal packing and solubility, requiring empirical optimization of the conditions.

Chemical Reactivity, Functionalization, and Derivatization of the 7,8 Dichloro 1 2 Dioxolo 4,5 G Quinoline Core

Chemical Transformations at the Quinoline (B57606) Nitrogen Atom

N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform (B151607). For instance, the structurally related 4,7-dichloroquinoline (B193633) can be converted to its N-oxide, a reaction that proceeds at room temperature. mdpi.com This modification is significant as it can alter the electronic properties of the quinoline ring, potentially directing further functionalization to the C2 position. mdpi.com

Quaternization: The quinoline nitrogen can also undergo quaternization by reacting with alkyl halides. This reaction introduces a positive charge on the nitrogen atom, forming a quaternary ammonium (B1175870) salt. While specific examples for 7,8-Dichloro- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline are not extensively documented, the general reactivity of quinolines suggests that this transformation is feasible and could be used to modify the solubility and biological activity of the molecule.

Reactivity of the Dichloro Substituents for Further Derivatization

The two chlorine atoms at the 7 and 8 positions of the quinoline ring are primary handles for introducing further molecular diversity through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a critical aspect, governed by the electronic and steric environment of each chlorine atom.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on dichloroquinoline systems are well-established methods for introducing a variety of functional groups. The position of substitution is dictated by the electronic activation of the carbon-chlorine bond.

In the case of 4,7-dichloroquinoline, it has been observed that nucleophilic attack preferentially occurs at the C4 position. mdpi.com This is attributed to the electronic activation provided by the quinoline nitrogen. For 7,8-Dichloro- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline, the situation is more complex. The electron-donating nature of the adjacent organic-chemistry.orgwikipedia.orgdioxolo ring may influence the reactivity of the C8-Cl bond. Conversely, the pyridine (B92270) ring's electron-withdrawing effect will activate the C7-Cl bond.

Studies on related 6,7-dichloroquinoline-5,8-diones have shown that nucleophilic substitution can occur at the C7 position. libretexts.org This suggests that the C7 position in 7,8-Dichloro- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline might also be susceptible to nucleophilic attack. Common nucleophiles employed in such reactions include amines, alkoxides, and thiols, typically in the presence of a base.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagents and Conditions Potential Product
Amines (R-NH₂) Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat 7- or 8-Amino- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline derivative
Alkoxides (R-O⁻) Base (e.g., NaH), Solvent (e.g., THF) 7- or 8-Alkoxy- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline derivative

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Heck, Sonogashira Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the dichloro substituents on the quinoline core serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or alkyl groups. The selective coupling at either the C7 or C8 position would depend on the specific catalyst and reaction conditions employed. For instance, in 2,8-dichloroquinoline, selective Suzuki-Miyaura coupling has been achieved at the C2 position, indicating that the electronic environment of each chlorine atom plays a crucial role. acs.org

Heck Reaction: The Heck reaction couples the chloroquinoline with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene and the choice of which chlorine atom reacts first would be key considerations in planning a synthesis.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloroquinoline and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is valuable for the synthesis of alkynyl-substituted quinolines. In dihalo-substituted systems, the more reactive halide typically undergoes coupling first. For example, in 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs selectively at the more reactive iodo-substituted position. libretexts.org While both substituents in the target molecule are chlorine, subtle differences in their electronic environment could potentially be exploited for selective reactions.

Table 2: Potential Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Potential Product
Suzuki-Miyaura R-B(OH)₂ Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 7- or 8-Aryl/Alkyl- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline
Heck Alkene Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) 7- or 8-Alkenyl- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline

Modifications and Stability of theorganic-chemistry.orgwikipedia.orgDioxolo Ring System

The organic-chemistry.orgwikipedia.orgdioxolo (methylenedioxy) ring is generally a stable moiety under many reaction conditions. However, it can be susceptible to cleavage under strongly acidic or certain reductive conditions. The stability of this ring is an important consideration when planning synthetic transformations on the quinoline core. Modifications of the methylenedioxy bridge itself are not common but could potentially be explored under specific catalytic conditions.

Electrophilic Aromatic Substitution Pattern Analysis

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed on the carbocyclic ring. In the case of 7,8-Dichloro- organic-chemistry.orgwikipedia.orgdioxolo[4,5-g]quinoline, the presence of the electron-donating organic-chemistry.orgwikipedia.orgdioxolo group and the two deactivating chloro substituents will direct any potential electrophilic attack. The most likely position for electrophilic substitution would be the C5 position, which is activated by the dioxolo group and is meta to the deactivating chloro groups. However, forcing conditions would likely be required for such transformations.

Functional Group Interconversions on the Fused Quinoline Framework

Beyond the direct modification of the chloro substituents, other functional group interconversions on the quinoline framework can be envisaged, assuming prior functionalization. For example, if a nitro group were introduced onto the ring, it could be reduced to an amino group, which could then be further derivatized. Similarly, an ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide or other derivatives. These transformations would follow standard organic chemistry principles, with the specific reactivity of the quinoline core influencing the choice of reagents and conditions.

In-depth Spectroscopic and Structural Data for 7,8-Dichloro- ualberta.caresearchgate.netdioxolo[4,5-g]quinoline Not Available in Publicly Accessible Literature

A thorough review of scientific databases and publicly available research indicates that the detailed experimental data required for an in-depth article on the advanced spectroscopic and structural characterization of 7,8-Dichloro- ualberta.caresearchgate.netdioxolo[4,5-g]quinoline is not available.

The target compound, identified by its CAS Number 1593378-88-1, is listed in several chemical supplier databases. bldpharm.com However, comprehensive characterization data—including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational and electronic spectroscopy, and X-ray diffraction crystallography—has not been published in peer-reviewed literature or spectral databases accessible through the performed searches.

While extensive research exists on the spectroscopic properties of various quinoline derivatives, this information is not specific to the 7,8-dichloro- ualberta.caresearchgate.netdioxolo[4,5-g]quinoline core structure. ualberta.caresearchgate.netrsc.orgsemanticscholar.org For instance, studies on related compounds like 4,7-dichloroquinoline and other substituted ualberta.caresearchgate.netdioxolo[4,5-g]quinolines provide insights into how different functional groups affect the spectral properties of the quinoline system. researchgate.netresearchgate.net However, direct extrapolation of this data to the specific substitution pattern of the target molecule would be speculative and scientifically inaccurate.

Consequently, it is not possible to generate the requested article with the specified outline, which requires detailed research findings and data tables for the following analytical techniques:

Advanced Spectroscopic and Structural Characterization of 7,8 Dichloro 1 2 Dioxolo 4,5 G Quinoline

X-ray Diffraction Crystallography:The solid-state conformation has not been determined, as no crystal structure data has been published.

Without access to primary research detailing the synthesis and characterization of 7,8-Dichloro- ualberta.caresearchgate.netdioxolo[4,5-g]quinoline, any attempt to create the requested content would fall short of the required standards of scientific accuracy and detail.

In-depth Computational and Theoretical Analysis of 7,8-Dichloro- nih.govsci-hub.sedioxolo[4,5-g]quinoline Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemical analysis of the specific compound, 7,8-Dichloro- nih.govsci-hub.sedioxolo[4,5-g]quinoline. While extensive research exists on the broader class of quinoline (B57606) derivatives, detailed studies focusing on the electronic structure, molecular geometry, reactivity, and spectroscopic properties of this particular dichlorinated dioxoloquinoline are not present in the public domain. Consequently, a comprehensive article based on the specified outline cannot be generated at this time.

Computational chemistry is a powerful tool for elucidating the properties and behaviors of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to perform calculations that provide deep insights into the electronic and molecular structures of chemical compounds. These methods are fundamental for understanding and predicting a molecule's characteristics and reactivity.

For many quinoline derivatives, DFT calculations have been successfully applied to:

Geometry Optimization and Conformational Analysis: Determine the most stable three-dimensional arrangement of atoms and explore different spatial orientations (conformers).

Frontier Molecular Orbital (FMO) Theory: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity and the nature of electronic transitions. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability.

Molecular Electrostatic Potential (MEP) Surface Analysis: Map the electrostatic potential on the electron density surface to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Furthermore, computational methods are employed for:

In Silico Prediction of Spectroscopic Parameters: To calculate and predict spectroscopic data (such as NMR and IR spectra), which can aid in the characterization and identification of compounds.

Mechanistic Studies: To investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

Molecular Dynamics (MD) Simulations: To simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility and interactions of a compound within a given environment.

Despite the wide application of these computational techniques to the quinoline family, specific studies detailing these analyses for 7,8-Dichloro- nih.govsci-hub.sedioxolo[4,5-g]quinoline have not been published. The scientific community has yet to direct its focus toward a detailed computational investigation of this particular molecule. As such, data tables, detailed research findings, and discussions pertaining to its geometry, electronic properties, reactivity, and simulated behavior are currently unavailable.

Future research initiatives would be necessary to perform the requisite calculations and simulations to populate the detailed structural and theoretical framework requested. Such studies would provide valuable data on the unique properties imparted by the dichloro and dioxolo substitutions on the quinoline core.

Computational and Theoretical Chemistry of 7,8 Dichloro 1 2 Dioxolo 4,5 G Quinoline

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichloro-Dioxoloquinoline Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent and selective therapeutic agents. While specific QSAR studies on 7,8-Dichloro- nih.govmdpi.comdioxolo[4,5-g]quinoline are not extensively documented in publicly available literature, the principles of QSAR modeling can be effectively applied to its analogs to elucidate the structural requirements for various biological activities.

The development of a robust QSAR model involves the generation of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules.

Research Findings from Dichloro-Quinoline and Dioxoloquinoline Analogs

QSAR studies on various quinoline (B57606) derivatives have provided valuable insights into the structural features that govern their biological activities, including anticancer, antimalarial, and antimicrobial effects. These findings can be extrapolated to hypothesize the potential structure-activity relationships for dichloro-dioxoloquinoline analogs.

Anticancer Activity:

Research on quinoline derivatives as anticancer agents has demonstrated the significance of specific substitutions on the quinoline ring. For instance, a 3D-QSAR study on quinoline derivatives as inhibitors of tubulin polymerization, a target in cancer therapy, revealed the importance of steric and electrostatic fields. The model indicated that bulky substituents at certain positions could enhance activity, while specific charge distributions were crucial for binding to the target protein. scienceopen.com

A study on quinoline derivatives for their anti-breast cancer activity utilized CoMFA and CoMSIA models to guide the design of novel inhibitors. The models highlighted that electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields significantly influenced the activity. nih.gov This suggests that for a compound like 7,8-Dichloro- nih.govmdpi.comdioxolo[4,5-g]quinoline, the chlorine atoms and the dioxolo group would play a critical role in defining these fields and thus its potential anticancer efficacy.

Table 1: Statistical Parameters of a 3D-QSAR Model for Quinoline Derivatives as Anti-Breast Cancer Agents

ParameterCoMFACoMSIA
q² (Cross-validated correlation coefficient)0.6770.741
r² (Non-cross-validated correlation coefficient)0.9690.962
SEE (Standard Error of Estimate)0.1540.178
F-value128.45105.23
Predictive r²0.6820.683

This table is representative of typical statistical validation parameters for 3D-QSAR models and is based on findings for a series of 2,4-disubstituted quinoline derivatives. researchgate.net

The data in Table 1 indicates a robust and predictive QSAR model. A high q² value (>0.5) suggests good internal predictive ability, while a high r² value indicates a strong correlation between the predicted and experimental activities. The predictive r² for an external test set further validates the model's ability to predict the activity of new compounds. researchgate.net

Antimalarial Activity:

QSAR studies on 2,4-disubstituted quinoline derivatives as antimalarial agents have also been conducted. These studies have shown that the nature and position of substituents on the quinoline ring are critical for activity against Plasmodium falciparum. The models often highlight the importance of lipophilicity and electronic properties in determining the antimalarial potency. researchgate.net The presence of two chlorine atoms in 7,8-Dichloro- nih.govmdpi.comdioxolo[4,5-g]quinoline would significantly impact its lipophilicity and electronic distribution, which could be a key determinant of its potential antimalarial activity.

Structure-Activity Relationship Insights:

Based on general QSAR findings for substituted quinolines, the following structure-activity relationships for dichloro-dioxoloquinoline analogs can be inferred:

Role of the Dioxolo Ring: The nih.govmdpi.comdioxolo (methylenedioxy) group fused at positions 4 and 5 is a relatively rigid, planar structure. It can participate in π-π stacking interactions with aromatic residues in a binding site. The oxygen atoms in the dioxolo ring can act as hydrogen bond acceptors, further contributing to ligand-receptor interactions. Studies on compounds containing a dioxolo ring have indicated its importance for biological activity, although specific QSAR studies are limited. ontosight.ai

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of Dichloro-Dioxoloquinoline Analogs

Descriptor TypeSpecific DescriptorPotential Influence on Biological Activity
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions with the target protein. The electronegative chlorine and oxygen atoms will be major contributors.
Steric Molecular Volume, Surface AreaDetermines the fit of the molecule into the binding pocket. The bulk of the chlorine atoms and the planarity of the dioxolo ring are important features.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions with the target. The dichloro substitution increases lipophilicity.
Topological Connectivity IndicesRelates to the overall shape and branching of the molecule, which can impact binding affinity.

In silico design of new analogs based on a hypothetical QSAR model for 7,8-Dichloro- nih.govmdpi.comdioxolo[4,5-g]quinoline would involve modifying the substitution pattern to optimize these descriptors. For example, replacing the chlorine atoms with other halogens or different electron-withdrawing groups could modulate the electronic properties and steric bulk. Similarly, modifications to other parts of the quinoline nucleus, if synthetically feasible, could be explored to enhance interactions with a specific biological target.

Molecular Interactions and Mechanistic Insight into 7,8 Dichloro 1 2 Dioxolo 4,5 G Quinoline Derivatives

Exploration of Molecular Recognition and Binding Affinity

The ability of a compound to recognize and bind to specific biological macromolecules is fundamental to its mechanism of action. For quinoline (B57606) derivatives, these interactions span a range of targets, including proteins and nucleic acids, leading to the modulation of their functions.

Quinoline-based molecules have been identified as potent inhibitors of various enzymes, particularly kinases, by interacting with their ATP-binding sites. nih.gov The nitrogen atom in the quinoline ring can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, a common feature observed in many kinase inhibitors. nih.gov For example, studies on quinoline-based inhibitors of the c-Met kinase domain show the ligand binding within the ATP-binding site and an adjacent hydrophobic pocket. nih.gov Similarly, 3H-pyrazolo[4,3-f]quinoline derivatives have been shown to interact with Cys694 in the hinge region of the FLT3 kinase. nih.gov The specific substitutions on the quinoline core, such as chloro groups and anilino side chains, significantly influence the binding affinity and selectivity. nih.gov

Table 1: Examples of Ligand-Protein Interactions for Quinoline Derivatives
Compound ClassProtein TargetKey Interaction DetailsObserved Effect
3H-Pyrazolo[4,3-f]quinoline derivativesFLT3 KinaseType I binding mode; interaction with Cys694 in the hinge region. nih.govPotent inhibition with nanomolar IC₅₀ values. nih.gov
8-Anilinoimidazo[4,5-g]quinoline-7-carbonitrilesSrc KinaseBinding evaluated with various aniline (B41778) substituents and water-solubilizing groups. nih.govIdentification of potent Src inhibitors. nih.gov
Quinoline-based inhibitorsc-Met KinaseBinds to the ATP-binding site and an adjacent deep hydrophobic pocket. nih.govInhibition of kinase activity. nih.gov
Quinoline-5,8-dione analoguesSphingosine Kinase (SphK) 1 & 2A polar quinoline core links to an aryl lipophilic chain to probe the lipid-binding site. mdpi.comDual inhibition with low micromolar potency. mdpi.com

Beyond proteins, nucleic acids are a significant target for quinoline derivatives. The planar aromatic structure of the quinoline ring is well-suited for intercalating between the base pairs of DNA. nih.govnih.gov This mode of binding is observed for metal complexes of 5,7-dihalo-substituted-8-quinolinoline, which were found to interact more strongly with DNA than the free ligand, with intercalation being the most probable binding mode. nih.govnih.gov Such interactions can disrupt DNA replication and transcription, contributing to cytotoxic effects.

Another important mechanism involves the stabilization of non-canonical DNA structures like G-quadruplexes. These structures are found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-myc. nih.gov Certain quindoline (B1213401) analogs have been synthesized as G-quadruplex-stabilizing compounds, with the goal of silencing the transcriptional control of c-MYC. nih.govresearchgate.net

Table 2: Nucleic Acid Interactions of Quinoline Derivatives
Compound/Derivative ClassNucleic Acid TargetMode of InteractionKey Finding
Lanthanide complexes with 5,7-dichloro-8-quinolinolineDNAIntercalation. nih.govComplexes interacted more strongly with DNA than the free quinolinoline. nih.gov
Zinc(II) and Copper(II) complexes with 5,7-dihalo-substituted-8-quinolinolineDNAIntercalation. nih.govBinding abilities to DNA were stronger than that of the free quinolinol ligand. nih.gov
11-substituted quindoline analogsc-MYC promoter G-quadruplexG-quadruplex stabilization. nih.govDownregulated c-MYC expression, though the effect was not confirmed to be mediated by direct G-quadruplex targeting in cellular assays. nih.gov
Triazoloacridone C-1305Guanine-rich DNA regionsIntercalation and induction of structural perturbations in guanine (B1146940) triplets. nih.govInduces specific structural changes in DNA not seen with other DNA interacting drugs. nih.gov

Elucidation of Specific Cellular and Subcellular Mechanisms (pre-clinical, non-human focus)

The molecular interactions of 7,8-dichloro- drugbank.comontosight.aidioxolo[4,5-g]quinoline derivatives translate into specific effects on cellular machinery. Research on related structures points towards the modulation of critical signaling pathways involved in cell proliferation, survival, and genome stability.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold is a privileged structure in the design of kinase inhibitors. nih.govnih.gov Derivatives have been developed to target various kinases, including receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, which are pivotal in carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov For instance, 3H-pyrazolo[4,3-f]quinoline-based compounds potently inhibit the FLT3 kinase and its mutant forms, which are implicated in acute myeloid leukemia (AML). nih.gov

Table 3: Kinase Inhibition by Various Quinoline Derivatives
Compound ClassTarget KinaseReported Activity (IC₅₀)Cellular Context
3H-Pyrazolo[4,3-f]quinoline derivativesFLT3Nanomolar IC₅₀ values. nih.govAcute Myeloid Leukemia (AML) cell lines. nih.gov
8-Anilinoimidazo[4,5-g]quinoline-7-carbonitrilesSrcIdentified as potent inhibitors. nih.govEnzyme inhibition assays. nih.gov
Foretinib (a quinoline-based inhibitor)c-Met-Targeted therapy research. nih.gov
7-substituted quinoline-5,8-dionesSphK1 / SphK2Low micromolar inhibition. mdpi.comEnzyme inhibition assays. mdpi.com

DNA topoisomerases are essential nuclear enzymes that manage DNA topology during replication, transcription, and chromosome segregation. nih.gov These enzymes are well-established targets for cancer chemotherapy. nih.gov Several quinoline derivatives have been shown to function as topoisomerase inhibitors. nih.govmdpi.com For example, 5-methyl-5H-indolo[2,3-b]quinoline is known to bind to DNA and act as a topoisomerase II inhibitor. mdpi.com Similarly, novel pyrazolo[4,3-f]quinoline derivatives have demonstrated the ability to inhibit topoisomerase I and IIα activity. nih.gov These compounds often act as "poisons," stabilizing the transient covalent complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and subsequent cell death. nih.gov

By interacting with DNA promoter regions or the proteins that regulate them, quinoline derivatives can modulate the transcription of key genes involved in cell proliferation and apoptosis. The c-MYC oncogene, which is overexpressed in a wide range of human cancers, is a prominent target. nih.gov As mentioned, quindoline analogs designed to stabilize the G-quadruplex in the c-MYC promoter have been shown to significantly downregulate its expression. nih.govresearchgate.net

Additionally, quinoline derivatives can influence the expression of genes in the Bcl-2 family, which are central regulators of apoptosis. For instance, a zinc(II) complex with a 5,7-dihalo-8-quinolinol derivative was found to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in NCI-H460 lung cancer cells, thereby promoting apoptosis. nih.gov

Advanced Structure-Mechanism Relationship (SMR) Studies for the Dichloro-Dioxoloquinoline Scaffold

Structure-Mechanism Relationship (SMR) studies are crucial for understanding how the chemical structure of a compound dictates its biological mechanism of action. For the dichloro-dioxoloquinoline scaffold, these studies aim to elucidate the specific molecular interactions and conformational properties that govern its activity at a target site. While comprehensive SMR data for the precise 7,8-dichloro- nih.govacs.orgdioxolo[4,5-g]quinoline isomer is not extensively detailed in publicly accessible literature, principles can be inferred from advanced studies on analogous multi-substituted quinoline derivatives.

The biological activity of quinoline-based compounds is highly dependent on the nature and position of substituents on the quinoline ring. georgiasouthern.edu For the dichloro-dioxoloquinoline scaffold, key structural features influencing its mechanism of action include the electronic effects of the chlorine atoms, the planarity of the fused ring system, and the potential for the dioxolo group to engage in specific hydrogen bonding or steric interactions within a biological target's binding pocket.

Advanced SMR studies for such scaffolds often involve the synthesis of a systematic series of analogs to probe the importance of each structural component. nih.gov For instance, altering the position of the chlorine atoms (e.g., comparing 5,7-dichloro, 6,8-dichloro, and 7,8-dichloro isomers) can dramatically impact target affinity and selectivity by changing the molecule's electrostatic potential and dipole moment. The electron-withdrawing nature of chlorine substituents can influence the pKa of the quinoline nitrogen, affecting its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor. nih.gov

In a study on a related dichloro-quinoline derivative, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), it was found that the dichloro-aniline ring was essential for high-affinity binding to its target, PPARγ. nih.gov This highlights that substitutions on rings attached to the quinoline core are just as critical as those on the quinoline itself. Such studies reveal that a combination of steric bulk, hydrophobicity, and specific electronic properties conferred by the chloro-substituents are determinants of biological activity. nih.govnih.gov

The table below conceptualizes the type of data generated from SMR studies on a hypothetical series of dichloro-dioxoloquinoline analogs, illustrating how modifications to the scaffold could influence biological activity.

Analog Modification from Parent Scaffold Key Structural Feature Probed Observed Change in Activity (Hypothetical)
Analog 1Shift of Cl atoms to 5,7-positionsElectronic distribution & steric hindrance2-fold decrease in target binding affinity
Analog 2Replacement of dioxolo with dimethoxyFlexibility and H-bond acceptor capacityLoss of specific interaction; 10-fold decrease
Analog 3Addition of a methyl group at C-4Steric bulk near the N-atomReduced binding due to steric clash
Analog 4Replacement of Cl with F atomsHalogen bond strength and electronegativityMaintained or slightly increased affinity
Analog 5Opening of the dioxolo ring to dihydroxyIncreased polarity and H-bond donor capacitySignificant change in solubility and activity

These systematic modifications allow researchers to build a three-dimensional pharmacophore model, providing a detailed map of the structural requirements for a specific biological mechanism. This, in turn, guides the design of more potent and selective next-generation compounds.

Development of Chemical Probes for Biological Target Identification

Identifying the specific cellular targets of a bioactive compound like 7,8-dichloro- nih.govacs.orgdioxolo[4,5-g]quinoline is a critical step in understanding its mechanism of action. nih.gov This process, known as target deconvolution or target identification, is often facilitated by the development of specialized chemical probes derived from the parent molecule. researchgate.net These probes are designed to retain the core biological activity of the parent compound while incorporating a reactive or reporter group that enables the identification of binding partners.

The quinoline scaffold is a versatile platform for the design of such probes. nih.gov Methodologies for converting a bioactive molecule into a chemical probe typically involve strategically modifying the structure to include one of three key features: a photoreactive group for covalent cross-linking, a reporter tag for detection, or a bio-orthogonal handle for subsequent chemical ligation. nih.gov

Photoaffinity Labeling (PAL) Probes: A powerful technique for target identification is photoaffinity labeling. nih.gov A PAL probe is created by incorporating a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, into the structure of the dichloro-dioxoloquinoline derivative. nih.gov The design must ensure that this addition does not significantly disrupt the molecule's original binding properties. Upon incubation with a biological sample (e.g., cell lysate or live cells) and exposure to UV light, the photoreactive group forms a highly reactive species that covalently cross-links the probe to its direct binding partners. nih.govbenthamscience.com These covalently tagged proteins can then be isolated and identified using proteomic techniques like mass spectrometry.

Fluorescent Probes: Another approach is to create fluorescent probes by attaching a fluorophore to the dichloro-dioxoloquinoline scaffold. nih.govrsc.org The quinoline nucleus itself possesses intrinsic fluorescent properties that can be modulated, but appending a brighter, more photostable fluorophore is common. nih.gov These probes allow for the visualization of the compound's subcellular localization and can be used in assays like fluorescence polarization or FRET to study binding interactions in real-time. The modular synthesis of quinoline-based probes allows for the rational design of molecules with predictable photophysical properties suitable for live-cell imaging. nih.gov

Affinity-Based Probes with Bio-orthogonal Handles: These probes incorporate a small, inert chemical handle, such as an alkyne or an azide, which can be used for "click chemistry." nih.gov The probe is allowed to bind to its target within a complex biological system. Subsequently, a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) carrying the complementary click chemistry handle is added, leading to a specific and efficient ligation reaction. This two-step approach is particularly useful for live-cell applications, as the small size of the initial handle minimizes perturbation to the probe's biological activity and cell permeability. nih.gov

The development of these chemical tools is essential for moving from a compound with an interesting phenotype to a validated mechanism of action, thereby accelerating the drug discovery process.

The table below summarizes the types of chemical probes that can be developed from the dichloro-dioxoloquinoline scaffold for target identification.

Probe Type Key Feature Principle of Action Application Example Modification
Photoaffinity ProbeDiazirine or Benzophenone groupUV-induced covalent cross-linking to the target protein.Irreversible labeling of direct binding partners for proteomic identification.Addition of a trifluoromethyldiazirinyl group to a non-critical position.
Fluorescent ProbeAppended Fluorophore (e.g., BODIPY, Rhodamine)Direct visualization of probe localization and binding via fluorescence microscopy or spectroscopy.Subcellular localization studies, in-vitro binding assays, high-throughput screening.Coupling a fluorescent dye to the scaffold via a flexible linker.
Affinity ProbeBiotin tagHigh-affinity binding of biotin to streptavidin enables pull-down of the probe-target complex.Isolation and enrichment of target proteins from cell lysates.Incorporation of a biotin moiety via a long alkyl linker.
Bio-orthogonal ProbeAlkyne or Azide handleTwo-step target labeling using click chemistry to attach a reporter tag (e.g., biotin, fluorophore).In-situ target labeling in live cells, minimizing steric hindrance of the initial probe.Synthesis of an analog with a terminal alkyne group.

Future Perspectives and Advanced Research Trajectories for 7,8 Dichloro 1 2 Dioxolo 4,5 G Quinoline

Rational Design of Next-Generation Analogs with Tuned Specificity

The future development of analogs derived from 7,8-Dichloro- researchgate.netacs.orgdioxolo[4,5-g]quinoline will heavily rely on rational design strategies to optimize biological activity and target specificity. Structure-activity relationship (SAR) studies are fundamental to this approach, systematically modifying the core structure to enhance desired properties. For instance, the introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the quinoline (B57606) ring can significantly alter the molecule's electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net

Key strategies for analog design include:

Substitution at the Quinoline Core: Introducing small functional groups (e.g., -CH₃, -OCH₃, -NO₂, -CF₃) to probe the steric and electronic requirements of biological targets. researchgate.net

Modification of the Dioxolo Ring: While the researchgate.netacs.orgdioxolo group is a key feature, subtle modifications or its replacement with other five- or six-membered heterocyclic rings could modulate solubility and metabolic stability.

Bioisosteric Replacement: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or pseudo-halogens (e.g., -CN, -CF₃) to fine-tune the compound's physicochemical properties and potential interactions with target proteins.

This systematic approach allows researchers to build a comprehensive understanding of how specific structural changes impact biological outcomes, leading to the development of next-generation compounds with improved potency and selectivity.

Modification StrategyExample Substituent/GroupPotential Impact on PropertiesRationale
Electron-Donating Group (EDG) Addition-OCH₃ (Methoxy)Increased electron density, potential for H-bond acceptance.To enhance binding affinity with specific protein residues. researchgate.net
Electron-Withdrawing Group (EWG) Addition-NO₂ (Nitro)Decreased electron density, increased electrophilicity.To alter electronic properties and potentially modulate mechanism of action. researchgate.net
Halogen Exchange-F (Fluoro)Increased metabolic stability, altered lipophilicity.To improve pharmacokinetic profile. researchgate.net
Lipophilic Group Addition-CF₃ (Trifluoromethyl)Increased lipophilicity and membrane permeability.To enhance cell penetration and bioavailability. researchgate.net
Hybridization Partner ScaffoldPotential Therapeutic AreaRationale for Hybridization
researchgate.netacs.orgijpsjournal.com-TriazoleAntimalarial, AnticancerTriazoles are stable linkers and are known pharmacophores that can improve target binding and solubility. mdpi.comfuture-science.com
SulfonamideAntimalarial, AntibacterialIntroduces a key functional group known for a wide range of biological activities. future-science.com
IndoleAnticancer, AntiviralCombines the quinoline core with another privileged heterocyclic structure to explore multi-target effects. researchgate.net
FerroceneAntimalarialCreates organometallic hybrids that can introduce novel mechanisms of action. semanticscholar.org

Continued Emphasis on Sustainable and Green Synthetic Methodologies

As the environmental impact of chemical synthesis becomes an increasing concern, future work on 7,8-Dichloro- researchgate.netacs.orgdioxolo[4,5-g]quinoline and its derivatives must prioritize the adoption of green chemistry principles. nih.govacs.org Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous solvents, and costly catalysts, leading to significant waste. acs.orgnih.gov

The development of sustainable and efficient synthetic routes is therefore a critical research trajectory. This includes the application of:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure to reduce solvent usage, purification steps, and energy consumption. researchgate.net

Microwave-Assisted Synthesis (MAS): Utilizing microwave irradiation to dramatically reduce reaction times and often improve product yields compared to conventional heating. ijpsjournal.com

Ultrasonic Irradiation: Employing ultrasound as an energy source to promote reactions, particularly in the synthesis of heterocyclic compounds like quinoline derivatives. semanticscholar.org

Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, and using recyclable or biodegradable catalysts such as ionic liquids, deep eutectic solvents (DESs), or p-toluenesulfonic acid (p-TSA). researchgate.netijpsjournal.com

These methodologies not only minimize the environmental footprint but also often lead to more cost-effective and efficient production of the target compounds. acs.org

Green Chemistry ApproachDescriptionKey Advantages
Microwave-Assisted Synthesis (MAS)Heating reactions using microwave radiation. ijpsjournal.comAccelerated reaction times, improved yields, reduced energy consumption. ijpsjournal.com
One-Pot SynthesisPerforming multiple reaction steps in a single vessel. researchgate.netMinimizes waste, solvent consumption, and purification efforts. researchgate.net
Use of Green SolventsEmploying environmentally friendly solvents like water or ethanol. researchgate.netReduces toxicity and environmental impact. ijpsjournal.com
Use of NanocatalystsUtilizing catalysts at the nanoscale for increased surface area and reactivity. acs.orgHigh efficiency, potential for recovery and reuse, reducing catalyst waste. acs.org

Synergistic Application of Computational and Experimental Approaches

The integration of computational modeling with experimental validation represents a powerful paradigm for accelerating the discovery and development process. For a complex scaffold like 7,8-Dichloro- researchgate.netacs.orgdioxolo[4,5-g]quinoline, this synergy is crucial for efficiently navigating the vast chemical space of potential analogs and biological targets.

Computational tools can be applied to:

Predict Biological Targets: In silico methods, such as reverse docking and target prediction algorithms (e.g., SwissTargetPrediction), can generate hypotheses about the potential protein targets of the compound, guiding subsequent experimental assays. researchgate.netjohnshopkins.edu

Model Ligand-Target Interactions: Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of designed analogs within the active site of a target protein, helping to prioritize the most promising candidates for synthesis.

Elucidate Reaction Mechanisms: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to understand complex chemical processes like tautomerism or reaction pathways, complementing experimental data from techniques like NMR spectroscopy. beilstein-journals.org

This computational pre-screening and analysis allows experimental efforts to be more focused and resource-efficient, creating a feedback loop where experimental results are used to refine and improve the predictive power of the computational models.

MethodologyRole in ResearchExample Application
Computational
Molecular DockingPredicts binding pose and affinity of a molecule to a protein target.Screening virtual libraries of analogs against a specific enzyme.
DFT CalculationsModels electronic structure to predict reactivity and spectroscopic properties.Validating the interpretation of experimental NMR and UV-vis spectra. beilstein-journals.org
Target Prediction AlgorithmsIdentifies likely biological targets based on chemical structure.Generating a list of potential protein targets for initial biological screening. researchgate.net
Experimental
Chemical SynthesisCreates the physical compounds for testing.Synthesizing the top-ranked analogs predicted by computational models.
In Vitro Biological AssaysMeasures the activity of compounds against specific targets or cell lines.Validating the computationally predicted biological activity. nih.gov
NMR SpectroscopyDetermines the precise chemical structure of synthesized compounds.Confirming the structure and studying tautomeric equilibria in solution. beilstein-journals.org

Exploration of Novel Biological Targets and Mechanistic Pathways (pre-clinical, non-human focus)

While the broader quinoline class is known for activities like antimalarial and anticancer effects, the specific biological profile of 7,8-Dichloro- researchgate.netacs.orgdioxolo[4,5-g]quinoline remains largely unexplored. A significant future research trajectory will be the systematic screening of this compound and its rationally designed analogs against a diverse array of biological targets to uncover novel therapeutic potential.

This exploration should focus on pre-clinical, non-human models to elucidate mechanisms of action. Promising areas of investigation include:

Antiproliferative Mechanisms: Beyond general cytotoxicity, studies could investigate specific cellular pathways. For example, related quinoline derivatives have been shown to induce autophagy by stabilizing the ATG5 protein or to trigger apoptosis through DNA/RNA damage. nih.govnih.gov Investigating these pathways for the title compound in various cancer cell lines (e.g., colon, lung, leukemia) could reveal novel anticancer mechanisms. nih.gov

Enzyme Inhibition: Screening against panels of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes, could identify specific molecular targets.

Antiparasitic Activity: Building on the known antimalarial history of quinolines, the compound could be tested against different strains of Plasmodium falciparum, including resistant ones, and its mechanism, such as inhibition of beta-hematin formation, could be assessed. nih.govnih.gov

These mechanistic studies are vital for understanding how the compound exerts its biological effects and for identifying its most promising therapeutic applications.

Potential Biological Target/PathwayPre-clinical Investigative MethodTherapeutic Relevance
Autophagy InductionWestern blot for autophagy markers (e.g., ATG5, LC3-II) in cancer cell lines. nih.govOncology
Apoptosis and DNA DamageCell cycle analysis (flow cytometry), DNA synthesis assays, comet assays in tumor cells. nih.govOncology
Heme Detoxification (β-hematin inhibition)In vitro beta-hematin inhibitory activity (BHIA) assay. nih.govAntimalarial
Kinase Signaling PathwaysKinase enzyme inhibition assays, screening against a panel of human kinases.Oncology, Inflammation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of precursor quinoline derivatives using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 4,7-dichloroquinoline was synthesized via refluxing 7-chloro-4-hydroxyquinoline with POCl₃ for 6 hours, yielding 72.7% after column chromatography with hexane/ethyl acetate . Microwave-assisted synthesis can enhance reaction efficiency, as seen in related dioxoloquinoline derivatives, reducing reaction time and improving purity .
Key StepConditionsYield/PurityReference
ChlorinationPOCl₃ reflux, 6 hours72.7% yield
CyclocondensationMicrowave, 120°C, 30 min85% purity

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Infrared (IR) spectroscopy can identify functional groups like methylenedioxy (C-O-C) and quinoline rings . Elemental analysis ensures stoichiometric accuracy .

Q. What solvent systems optimize solubility for biological assays involving this compound?

  • Methodological Answer : Dissolve the compound in dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers. Heating to 37°C and sonication for 15–30 minutes improves solubility . For in vitro studies, use concentrations ≤10 μM to avoid solvent toxicity.

Advanced Research Questions

Q. How do structural modifications at the quinoline core affect bioactivity and physicochemical properties?

  • Methodological Answer : Substituents like chlorine, fluorine, or methoxy groups alter electronic density and steric effects. For example:

  • Chlorine at position 8 increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methylenedioxy groups (dioxolo moieties) improve metabolic stability by reducing cytochrome P450 interactions .
    • Comparative studies of analogs (e.g., 5,7-Dichloro-4-hydrazinoquinoline) show that trifluoromethyl groups enhance lipophilicity and membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

Validate purity : Employ HPLC-MS to confirm >98% purity, as impurities (e.g., residual POCl₃) may skew results .

Compare structural analogs : Cross-reference activities of derivatives (e.g., 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid) to identify substituent-specific trends .

Q. How can computational chemistry predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. For example, the C-5 position in this compound shows higher reactivity due to electron-withdrawing dichloro groups .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase) to prioritize derivatives for synthesis .

Q. What advanced purification techniques separate byproducts from microwave-assisted synthesis?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve polar byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice formation, improving purity to >99% .

Q. How do crystallographic studies elucidate intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen bonding and π-π stacking. For example, dichloro-substituted quinolines exhibit Cl···Cl contacts (3.3 Å) and planar stacking (3.8 Å interlayer distance), influencing solid-state stability .

Data Contradiction Analysis

  • Example : Discrepancies in antibacterial activity may arise from:
    • Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) .
    • Solvent effects : DMSO concentrations >1% can inhibit bacterial growth, leading to false negatives .
    • Structural analogs : 7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline shows reduced activity due to steric hindrance from the cyclopentane ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.